Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-19-10(17)8-20-13-16-15-12(21-13)14-11(18)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYLXZBCGQGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The thiadiazole ring interacts with the active site of the target enzyme, leading to the inhibition of its activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives such as:
Ethyl 2-[(5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: Similar structure but with a methoxy group, showing different biological activities.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Contains a pyrimidine ring, used in different medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and development.
Biological Activity
Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Synthesis
This compound can be synthesized through a reaction involving ethyl chloroacetate and 5-benzamido-1,3,4-thiadiazole derivatives. The synthesis typically involves refluxing these reactants in a suitable solvent such as glacial acetic acid. The resulting compound features a thiadiazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Anticancer Activity : Compounds containing thiadiazole moieties have shown promising anticancer properties. For instance, derivatives with similar structures demonstrated IC50 values comparable to established anticancer drugs like doxorubicin . this compound is hypothesized to exhibit similar effects due to its structural characteristics.
- Antimicrobial Properties : Thiadiazole derivatives are noted for their antimicrobial activities. Studies indicate that compounds with thiadiazole rings possess antifungal and antibacterial properties. For example, certain derivatives have shown effective inhibition against various pathogenic strains .
- Antiviral Effects : Some studies have highlighted the antiviral potential of thiadiazole-based compounds against viruses such as the Tobacco Mosaic Virus (TMV). The incorporation of specific functional groups has been shown to enhance their antiviral efficacy significantly .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : Many thiadiazole derivatives induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
- Interference with Nucleic Acid Synthesis : Some compounds can alkylate DNA or RNA, disrupting replication and transcription processes essential for pathogen survival.
- Modulation of Enzymatic Activity : Thiadiazoles may inhibit enzymes critical for the metabolic pathways of pathogens or cancer cells.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values comparable to doxorubicin | |
| Antimicrobial | Effective against pathogenic strains | |
| Antiviral | Inhibition of TMV |
Case Study: Anticancer Evaluation
In a recent study evaluating various thiadiazole derivatives against MCF-7 breast cancer cells, compounds similar to this compound were tested for their cytotoxic effects. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL, demonstrating the potential of these derivatives as anticancer agents .
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate?
- Methodological Answer : The synthesis typically involves a two-step procedure:
Heterocyclization : Reacting acylated thiosemicarbazides with carbon disulfide under alkaline conditions to form 5-benzamido-1,3,4-thiadiazole-2-thiol intermediates.
S-Alkylation : Treating the intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ in acetone or NaH in THF). Reaction optimization includes reflux conditions (4–8 hours) and purification via TLC or column chromatography to achieve yields of 75–85% .
Table 1. Key Reaction Conditions for S-Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux | 78 | |
| Ethyl chloroacetate | NaH | THF | 0°C to RT | 85 |
Q. What spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
-
Elemental Analysis : Confirms empirical formula (e.g., C₁₂H₁₂N₂O₂S₂) .
-
¹H NMR : Identifies proton environments (e.g., ester CH₃ at δ 1.25–1.35 ppm, acetoxy CH₂ at δ 4.10–4.30 ppm) .
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IR Spectroscopy : Detects carbonyl (C=O, 1700–1750 cm⁻¹) and amide (N–H, ~1650 cm⁻¹) groups .
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Mass Spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 297) .
Table 2. Representative ¹H NMR Data
Proton Group Chemical Shift (δ, ppm) Multiplicity Reference Ester CH₃ 1.25–1.35 Triplet Acetoxy CH₂ 4.10–4.30 Quartet Thiadiazole NH 10.5–11.0 Singlet
Q. What in vitro assays assess this compound’s biological potential?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Enzyme Inhibition : α-/β-glucosidase assays to evaluate antidiabetic potential .
- Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data for thiadiazole derivatives?
- Methodological Answer : Spectral discrepancies (e.g., unexpected splitting) may arise from tautomerism (thiol-thione equilibrium) or solvent effects. Strategies include:
- 2D NMR Techniques : HSQC and COSY to resolve overlapping signals .
- Computational Validation : Comparing experimental data with DFT-calculated chemical shifts .
- Variable Temperature NMR : To identify dynamic tautomeric interconversions .
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Methodological Answer :
-
Benzamido Substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –F) to enhance target binding. Fluorinated analogs show improved anticancer activity .
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Thiadiazole Core : Replace sulfur with selenium or modify ring substituents to modulate lipophilicity and bioavailability .
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SAR Studies : Systematic variation of the acetoxy group (e.g., methyl vs. ethyl esters) to correlate structure with antiproliferative activity .
Table 3. Bioactivity Trends in Structural Analogs
Substituent on Benzamido IC₅₀ (μM) for HepG2 Reference –H (Parent Compound) 45.2 –F 28.7 –NO₂ 22.4
Q. How does the choice of alkylating agent affect synthesis yield and purity?
- Methodological Answer :
- Ethyl Chloroacetate : Higher yields (85%) due to efficient nucleophilic displacement; minimal side products .
- Bulkier Agents (e.g., Benzyl Bromide) : Lower yields (50–60%) due to steric hindrance .
- Base Selection : NaH in THF improves reaction kinetics compared to K₂CO₃ .
- Purification Challenges : Over-alkylation byproducts require gradient elution in column chromatography .
Key Research Gaps and Contradictions
- Evidence Conflict : While some studies report high anticonvulsant activity for thiadiazole derivatives , others emphasize anticancer potential . This suggests context-dependent bioactivity requiring target-specific assays.
- Synthesis Scalability : Lab-scale methods (e.g., reflux in acetone) may not translate to industrial production without flow chemistry optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
